molecular formula C8H10Cl3NO B022967 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride CAS No. 101819-99-2

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

Cat. No. B022967
M. Wt: 242.5 g/mol
InChI Key: XZZITYVICUAZNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and amino-substituted phenols, like 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, typically involves multi-step chemical reactions, including halogenation, amination, and hydrolysis. A study on the synthesis of 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions exemplifies a related synthetic route, highlighting the complexity and efficiency of synthesizing chloro-amino phenols (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of chloro- and amino-substituted phenols is characterized by the presence of chloro and amino groups attached to a phenol ring, which significantly affects their chemical reactivity and interaction with other molecules. For instance, the study of a bis[dichlorobis(phenolato)dicopper(II)] complex showcases the intricate molecular arrangements possible with chloro and amino substitutions on phenolic rings, providing insights into the coordination chemistry of such compounds (Jennifer C. Wilson et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is influenced by its functional groups. The amino group can undergo various reactions, such as diazotization or acylation, while the chloro groups make it susceptible to nucleophilic substitution reactions. These properties are crucial for further functionalization or application of the compound in complex chemical syntheses.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. For example, the synthesis and characterization of similar compounds have shown that the presence of substituents like chloro and amino groups can significantly affect these properties, influencing their application potential (M. Sapnakumari et al., 2014).

Scientific Research Applications

Spectral and Structural Studies

  • A study conducted by Gözel et al. (2014) focused on the synthesis of a novel azo-enamine tautomer, examining its molecular structure and spectral properties, which are relevant for various applications in chemistry and material science (Gözel et al., 2014).

Transition Metal Complexes

  • Research by Pawar et al. (2016) explored the synthesis and characterization of transition metal complexes involving similar compounds, highlighting their potential in the field of inorganic chemistry and material science (Pawar et al., 2016).

Optical Properties of Derivatives

  • Zeyada et al. (2016) investigated the structural and optical properties of certain derivatives, which could have implications in the development of new materials with specific optical characteristics (Zeyada et al., 2016).

Diuretic Activities

  • Lee et al. (1984) synthesized a series of compounds related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and tested them for saluretic and diuretic activities, contributing to the understanding of such compounds in medical chemistry (Lee et al., 1984).

Potential Anticancer Agents

  • Temple et al. (1983) researched the synthesis of compounds with potential anticancer properties, where derivatives of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride played a crucial role (Temple et al., 1983).

Microscale Synthesis

  • A study by Choi et al. (1987) developed a microscale synthesis procedure for a compound related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, showing its application in radiopharmaceuticals (Choi et al., 1987).

Polyazanaphthalenes Synthesis

  • Harb et al. (1989) demonstrated the conversion of similar compounds into various derivatives, contributing to the field of organic synthesis and pharmaceuticals (Harb et al., 1989).

Safety Assessment

  • Andersen (1997) conducted a safety assessment of a compound closely related to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, essential for its use in consumer products (Andersen, 1997).

Absolute Configuration Determination

  • Zhang et al. (2006) focused on determining the absolute configuration of a related compound, which is significant in stereochemistry and pharmaceuticals (Zhang et al., 2006).

Antibacterial Agents

  • Holla et al. (2003) synthesized new molecules incorporating similar structures for potential use as antibacterial agents, highlighting the compound's relevance in medicinal chemistry (Holla et al., 2003).

properties

IUPAC Name

6-amino-2,4-dichloro-3-ethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c1-2-4-5(9)3-6(11)8(12)7(4)10;/h3,12H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZITYVICUAZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073006
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride
Source EPA DSSTox
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Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

CAS RN

101819-99-2
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-3-ETHYL-6-AMINOPHENOL HCL
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Synthesis routes and methods I

Procedure details

2,4-Dichloro-3-ethyl-6-nitrophenol (20 g, 98.4% purity) was dissolved in methanol (80 g), to which Raney nickel (0.8 g) and activated carbon (0.2 g) were added and into which hydrogen gas was introduced at a hydrogen pressure of 4 kg/cm2 at 40° to 45° C. until no absorption of hydrogen gas was found. After completion of the reaction, Raney nickel was removed in air, and hydrochloric acid (17.7 g) was added dropwise, and the reaction mixture was cooled to 20° C., which resulted in a deposition of crystals. The deposited crystals were washed with acetone (28 g) and dried, which afforded 16.2 g of 2,4-dichloro-3-ethyl-6-aminophenol hydrochloride. To this hydrochloride salt, the above distillation-purified acid chloride compound (23.4 g) was added in air, and the mixture was heated under reflux in acetonitrile (162 g) for 2 hours. After completion of the reaction, the reaction mixture was cooled to 10° C., and the deposited crystals were filtered, washed with acetonitrile (16 g) and dried, which afforded 30.1 g of the desired amide compound (m.p., 145°-146° C., 98.9% purity). These crystals were recrystallized from acetonitrile (150 g), and 28.2 g of crystals having a purity of 99.3% were obtained (82.2% yield in the amidation step).
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20 g
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80 g
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0.8 g
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Synthesis routes and methods II

Procedure details

525 ml of isopropyl alcohol, 125 g of the same 2-nitro-4,6-dichloro-5-ethylphenol as described above in (1) and 7.5 g of Raney nickel were placed in 1 liter of autoclave, and then the mixture was stirred until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less. Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid was added to the resulting filtrate. Then, the resulting solution was stirred for 30 minutes at 40° to 50° C. to obtain white crystalline precipitates. Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less, and separated out, washed with 140 ml of acetone and dried to obtain 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Yield was 112.5 g (87.5%).
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125 g
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7.5 g
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525 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
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6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Reactant of Route 6
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

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